molecular formula C6H7BrN2S B3041564 5-(Bromomethyl)-2-(methylthio)pyrimidine CAS No. 323591-23-7

5-(Bromomethyl)-2-(methylthio)pyrimidine

Cat. No.: B3041564
CAS No.: 323591-23-7
M. Wt: 219.1 g/mol
InChI Key: SOSDEQHBZAMJQC-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-2-(methylthio)pyrimidine is a heterocyclic organic compound that contains a pyrimidine ring substituted with a bromomethyl group at the 5-position and a methylthio group at the 2-position

Scientific Research Applications

5-(Bromomethyl)-2-(methylthio)pyrimidine has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including antiviral and anticancer compounds.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic structures.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . It has the signal word “Warning” and the following precautionary statements: P280 - P301 + P312 + P330 - P304 + P340 + P312 - P305 + P351 + P338 - P337 + P313 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-2-(methylthio)pyrimidine typically involves the bromination of 2-(methylthio)pyrimidine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-2-(methylthio)pyrimidine undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the bromine atom, yielding 2-(methylthio)pyrimidine.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Nucleophilic substitution: Substituted pyrimidines with various functional groups replacing the bromomethyl group.

    Oxidation: Sulfoxides or sulfones of this compound.

    Reduction: 2-(Methylthio)pyrimidine.

Comparison with Similar Compounds

Similar Compounds

    2-(Methylthio)pyrimidine: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.

    5-Bromopyrimidine: Lacks the methylthio group, affecting its overall chemical properties and reactivity.

    5-(Chloromethyl)-2-(methylthio)pyrimidine: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity and applications.

Uniqueness

5-(Bromomethyl)-2-(methylthio)pyrimidine is unique due to the presence of both the bromomethyl and methylthio groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and the synthesis of a wide range of derivatives with diverse properties.

Properties

IUPAC Name

5-(bromomethyl)-2-methylsulfanylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2S/c1-10-6-8-3-5(2-7)4-9-6/h3-4H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOSDEQHBZAMJQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C=N1)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5-hydroxymethyl-2-methylthiopyrimidine (0.1 g, 0.61 mmol), triphenylphosphine (0.45 g, 1.7 mmol) and carbon tetrabromide (0.28 g, 0.85 mmol) are stirred in benzene (5 mL) for 24 h. The mixture is evaporated and the residue is purified by flash chromatography (silica gel, 4:1 hexanes/ethyl acetate) to provide the intermediate title compound as a white solid (0.08 g, 61%). MS (ES), 219/221 [M+H]+ (Br).
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.45 g
Type
reactant
Reaction Step One
Quantity
0.28 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
61%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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